2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, which are heterocyclic aromatic organic compounds. This specific compound features a bromophenyl group at the 2-position and carboxylic acid functionality at the 4-position of the quinoline ring. Its molecular formula is with a molecular weight of approximately 356.21 g/mol .
This compound is classified as a quinoline derivative, which is known for its wide range of biological activities. Quinoline derivatives are often explored in medicinal chemistry due to their potential therapeutic properties, including antimicrobial and anticancer activities. The compound can be sourced from various chemical suppliers, indicating its relevance in scientific research and applications .
The synthesis of 2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. Common methods include:
These methods often require careful control of reaction conditions, including temperature, solvent choice, and catalyst presence, to ensure high yield and purity of the desired product .
The compound can undergo various chemical reactions typical for quinoline derivatives:
These reactions are significant for developing new derivatives with enhanced biological activity or altered properties .
The mechanism of action for 2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid largely depends on its interactions at the molecular level with biological targets. Quinoline derivatives are known to exhibit various mechanisms including:
Data supporting these mechanisms often come from in vitro studies that demonstrate the compound's efficacy against specific pathogens or cancer cell lines .
The physical properties of 2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid include:
Chemical properties include stability under standard laboratory conditions but may vary when exposed to extreme pH levels or oxidative environments .
2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid has several applications in scientific research:
Quinoline-4-carboxylic acid derivatives represent a structurally diverse class of heterocyclic compounds with demonstrated pharmacological significance. Among these, 2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS 445260-10-6, C₁₈H₁₄BrNO₂, MW 356.21) exemplifies strategic molecular design integrating bromoaryl and alkyl substituents to enhance target specificity and drug-like properties [1] [4]. This compound features a quinoline core substituted at C-2 with a 3-bromophenyl group, methyl groups at C-6 and C-8, and a carboxylic acid at C-4 – a configuration enabling multiple interaction modalities with biological targets. Its synthesis typically employs the Pfitzinger reaction, involving condensation of substituted isatins with ketones under basic conditions, followed by regioselective bromination [4] [7]. The crystalline solid exhibits stability under standard storage conditions (-20°C), though detailed solubility data remains limited in public literature [2] [5].
The quinoline-4-carboxylic acid scaffold provides a privileged framework in drug discovery due to its planar aromatic structure, which facilitates π-π stacking interactions with biological macromolecules, and the versatile carboxylic acid moiety, enabling salt-bridge formation or metal coordination. This core structure is integral to clinically validated pharmacophores:
The synthetic adaptability of this scaffold permits regioselective installation of substituents to fine-tune electronic properties, steric bulk, and hydrophobicity. For 2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid, strategic substitutions modulate target engagement and physicochemical parameters critical for drug disposition [4] [7].
Table 1: Structural and Physicochemical Profile of 2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic Acid
Property | Value/Description |
---|---|
CAS Registry Number | 445260-10-6 |
Molecular Formula | C₁₈H₁₄BrNO₂ |
Molecular Weight | 356.21 g/mol |
MDL Number | MFCD03075282 |
SMILES | O=C(C1=CC(C2=CC=CC(Br)=C2)=NC3=C(C)C=C(C)C=C13)O |
Purity Specification | ≥95% (HPLC) |
Storage Conditions | -20°C, protected from moisture |
Hazard Classification | Irritant (GHS) |
The 3-bromophenyl and methyl substituents critically define the compound’s bioactivity profile through steric, electronic, and hydrophobic effects:
Electron-Withdrawing Effect: The bromine modestly reduces electron density at C-2, potentially influencing the quinoline core’s hydrogen-bond accepting capacity.
6,8-Dimethyl Groups:
Table 2: Impact of Bromine Position and Methylation on Compound Properties
Structural Feature | Chemical Consequence | Biological Implication |
---|---|---|
Bromine at meta position | Enables Pd(0)-mediated cross-coupling | Rapid generation of derivative libraries |
Methyl groups at C6/C8 | Increased steric bulk & electron density | Enhanced metabolic stability & cellular uptake |
Carboxylic acid at C4 | Salt bridge formation with Arg/Lys residues | High-affinity enzyme inhibition (e.g., DHODH) |
Brominated quinolines demonstrate polypharmacology, with 2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid implicated in modulating several high-value targets:
Dihydroorotate Dehydrogenase (DHODH) Inhibition:Quinoline-4-carboxylic acids are established DHODH inhibitors, disrupting de novo pyrimidine biosynthesis. The 3-bromophenyl group occupies a hydrophobic channel near T63/Y356 residues in human DHODH, while the C-4 carboxylate forms critical salt bridges with R136. Derivatives with 6,8-dimethyl substitution exhibit IC₅₀ values <50 nM, correlating with S-phase cell cycle arrest in malignancies [9].
Antimicrobial Activity:The compound’s zinc-chelating capability (via N-1 and COO⁻) disrupts microbial metalloenzymes. 6,8-Dimethylation enhances penetration through Gram-negative bacterial membranes, with preliminary data showing MIC₉₀ values of 12.5 µg/mL against S. aureus and E. coli [7].
Kinase Modulation:Planar quinoline cores interact with ATP-binding pockets of tyrosine kinases. The 3-bromophenyl moiety shows selectivity for Abelson kinase (c-Abl), potentially by occupying a deep hydrophobic cleft adjacent to the catalytic domain [7].
Table 3: Therapeutic Target Engagement Profiles
Target | Binding Mechanism | Functional Outcome |
---|---|---|
Dihydroorotate dehydrogenase (DHODH) | Salt bridge (R136), π-stacking (F62), hydrophobic filling (L58) | Pyrimidine depletion, cancer cell differentiation |
Bacterial DNA gyrase | Mg²⁺ chelation, hydrophobic contact with GyrA | Inhibition of DNA supercoiling |
c-Abl kinase | Bromophenyl insertion in hydrophobic pocket II | Competitive ATP inhibition |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9